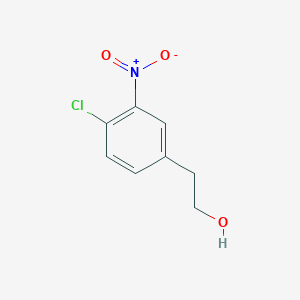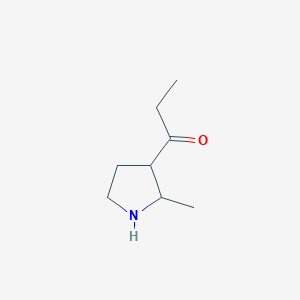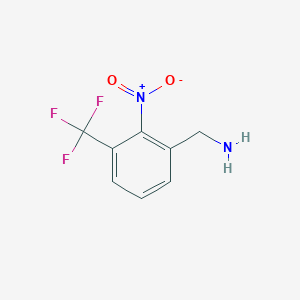
(2-Nitro-3-(trifluoromethyl)phenyl)methanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Nitro-3-(trifluoromethyl)phenyl)methanamine is an organic compound with the molecular formula C8H7F3N2O2 It is characterized by the presence of a nitro group (-NO2) and a trifluoromethyl group (-CF3) attached to a benzene ring, along with a methanamine group (-CH2NH2)
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2-Nitro-3-(trifluoromethyl)phenyl)methanamine typically involves the nitration of a precursor compound followed by amination. One common method is the nitration of 3-(trifluoromethyl)aniline to introduce the nitro group at the ortho position relative to the trifluoromethyl group. This is followed by reduction of the nitro group to an amine using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon (Pd/C).
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and reduction processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of automated systems and advanced catalysts can enhance the yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
(2-Nitro-3-(trifluoromethyl)phenyl)methanamine undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas with Pd/C or iron powder in acidic conditions.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Oxidation: The amine group can be oxidized to form nitroso or nitro derivatives under specific conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with Pd/C, iron powder in acidic conditions.
Substitution: Halogenating agents, alkylating agents.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products Formed
Reduction: (2-Amino-3-(trifluoromethyl)phenyl)methanamine.
Substitution: Various substituted derivatives depending on the reagents used.
Oxidation: Nitroso or nitro derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, (2-Nitro-3-(trifluoromethyl)phenyl)methanamine is used as a building block for the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology
In biological research, this compound can be used to study the effects of trifluoromethyl and nitro groups on biological systems. It may serve as a precursor for the synthesis of bioactive molecules with potential therapeutic applications.
Medicine
In medicine, derivatives of this compound may exhibit pharmacological activities, such as antimicrobial or anticancer properties. Research is ongoing to explore its potential as a drug candidate.
Industry
In the industrial sector, this compound can be used in the production of agrochemicals, dyes, and specialty chemicals. Its unique properties make it suitable for various applications in chemical manufacturing.
Mécanisme D'action
The mechanism of action of (2-Nitro-3-(trifluoromethyl)phenyl)methanamine depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and interact with intracellular targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2-Nitro-5-(trifluoromethyl)phenyl)methanamine: Similar structure with the nitro group at the 5-position.
(2-Fluoro-3-(trifluoromethyl)phenyl)methanamine: Fluorine substituent instead of nitro group.
(2-(Trifluoromethyl)phenyl)methanamine: Lacks the nitro group.
Uniqueness
(2-Nitro-3-(trifluoromethyl)phenyl)methanamine is unique due to the presence of both nitro and trifluoromethyl groups, which impart distinct chemical and physical properties. The combination of these groups can influence the compound’s reactivity, stability, and biological activity, making it a valuable compound for research and industrial applications.
Propriétés
Formule moléculaire |
C8H7F3N2O2 |
|---|---|
Poids moléculaire |
220.15 g/mol |
Nom IUPAC |
[2-nitro-3-(trifluoromethyl)phenyl]methanamine |
InChI |
InChI=1S/C8H7F3N2O2/c9-8(10,11)6-3-1-2-5(4-12)7(6)13(14)15/h1-3H,4,12H2 |
Clé InChI |
FECRIFGARHDPAX-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C(=C1)C(F)(F)F)[N+](=O)[O-])CN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


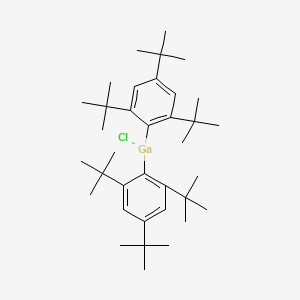
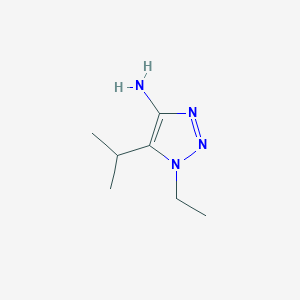
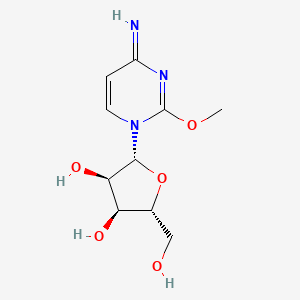
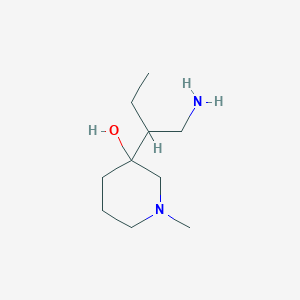
![(3-{(1R,2S,3R)-3-Hydroxy-2-[(E)-(S)-3-hydroxy-4-(3-methoxymethyl-phenyl)-but-1-enyl]-5-oxo-cyclopentylsulfanyl}-propylsulfanyl)-acetic acid](/img/structure/B13150540.png)
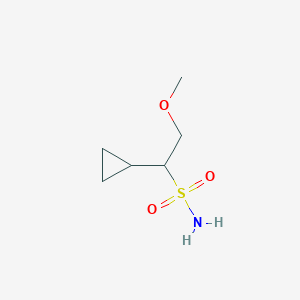
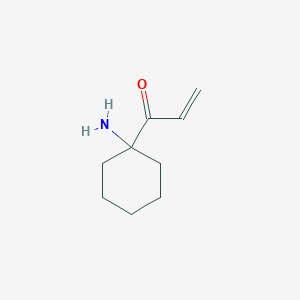
![5-Ethyl-1-oxaspiro[2.5]octane-2-carbonitrile](/img/structure/B13150561.png)
![7-(3-Aminopropyl)benzo[c][1,2]oxaborol-1(3H)-ol](/img/structure/B13150566.png)

![hydron;5-oxo-5-(1,10-phenanthrolin-5-ylamino)pentanoate;quinoxalino[2,3-f][1,10]phenanthroline;ruthenium(2+)](/img/structure/B13150578.png)
